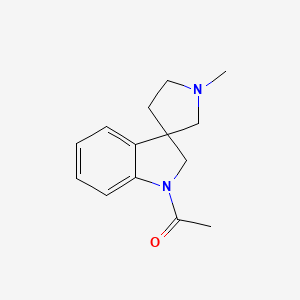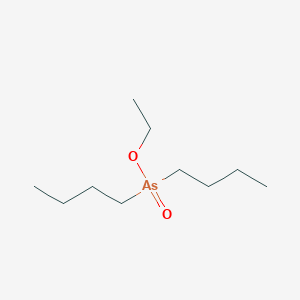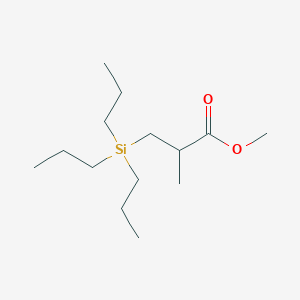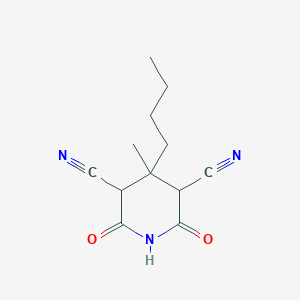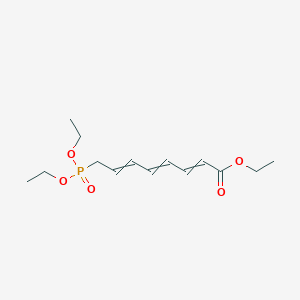
Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate is an organic compound characterized by its unique structure, which includes a phosphoryl group and a conjugated triene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. This method allows for the formation of the conjugated triene system with high stereoselectivity. The reaction conditions often include the use of ethyl (E)- and (Z)-β-bromoacrylates as starting materials, along with palladium catalysts and appropriate bases .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the triene system into saturated or partially saturated derivatives.
Substitution: The phosphoryl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce saturated esters.
Aplicaciones Científicas De Investigación
Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or signaling molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate involves its interaction with molecular targets through its phosphoryl group and conjugated triene system. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparación Con Compuestos Similares
Triethyl phosphonoacetate: Used in the Horner-Wadsworth-Emmons reaction, similar in structure but with different reactivity.
Triethyl 2-phosphonopropionate: Another phosphonate ester with applications in organic synthesis.
Uniqueness: Ethyl 8-(diethoxyphosphoryl)octa-2,4,6-trienoate is unique due to its conjugated triene system, which imparts distinct electronic properties and reactivity compared to other phosphonate esters. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
Propiedades
Número CAS |
65641-22-7 |
|---|---|
Fórmula molecular |
C14H23O5P |
Peso molecular |
302.30 g/mol |
Nombre IUPAC |
ethyl 8-diethoxyphosphorylocta-2,4,6-trienoate |
InChI |
InChI=1S/C14H23O5P/c1-4-17-14(15)12-10-8-7-9-11-13-20(16,18-5-2)19-6-3/h7-12H,4-6,13H2,1-3H3 |
Clave InChI |
DUGNPUHILKTILF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC=CC=CCP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



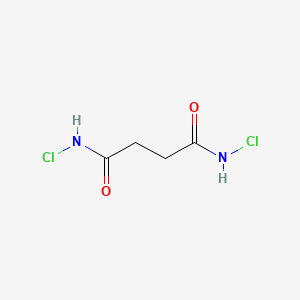
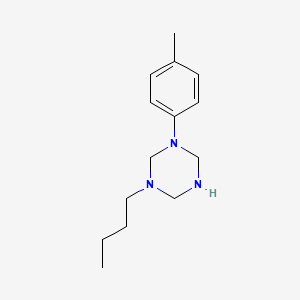
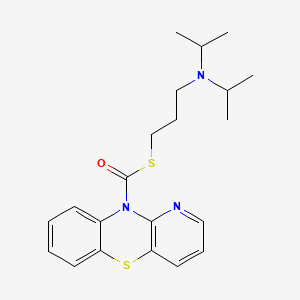
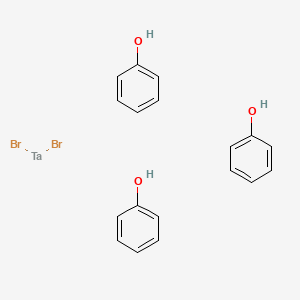
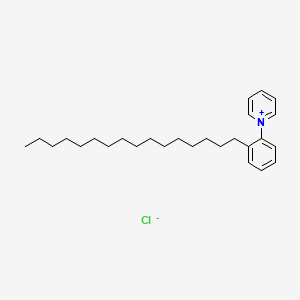
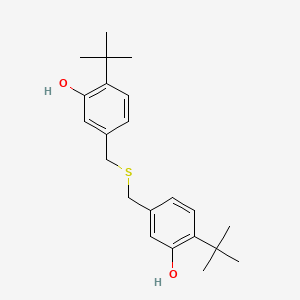
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)

